3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl
Description
Properties
IUPAC Name |
3-[3-amino-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N2/c15-13(16,17)9-1-7(3-11(21)5-9)8-2-10(14(18,19)20)6-12(22)4-8/h1-6H,21-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVLUNVCARVDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)C2=CC(=CC(=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diamino-5,5’-bis(trifluoromethyl)biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-bis(trifluoromethyl)aniline.
Coupling Reaction: The key step involves a coupling reaction between 3,5-bis(trifluoromethyl)aniline and a suitable biphenyl derivative under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of 3,3’-Diamino-5,5’-bis(trifluoromethyl)biphenyl follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Step 1: Reduction of m-Nitrobenzotrifluoride
Zinc powder in a toluene-methanol solvent system reduces m-nitrobenzotrifluoride to 3,3′-bis(trifluoromethyl)hydrazobenzene. Key parameters include:
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Toluene/methanol (1:1.3 w/w) | |
| Catalyst | Zinc powder (1.35 mol per nitro group) | |
| Temperature | 65°C | |
| Reaction Time | 5 hours | |
| Yield | 99.8% |
Step 2: Acid-Catalyzed Benzidine Rearrangement
The hydrazobenzene intermediate undergoes rearrangement in sulfuric acid to form the target diaminobiphenyl derivative:
| Parameter | Value/Description | Source |
|---|---|---|
| Acid | 20–60 wt% sulfuric acid | |
| Temperature | -5°C to +50°C | |
| Reaction Time | 2–10 hours | |
| pH Adjustment | 0–2 (post-reaction) | |
| Isolation Method | Alkali treatment to precipitate product |
Reaction Stability and Byproduct Mitigation
The amino groups in the compound are susceptible to oxidation, particularly under acidic conditions. Post-reaction pH adjustment to ≤2 significantly reduces oxidative degradation during isolation . Key stability observations include:
-
Oxidation Prevention : Storing intermediates at pH ≤2 reduces azobenzene byproduct formation from 94.2% to <1% .
-
Solvent Selection : Organic solvents immiscible with water (e.g., toluene) improve yield by minimizing side reactions during rearrangement .
Comparative Analysis of Reaction Conditions
The table below contrasts optimized conditions for critical stages:
| Stage | Reduction Reaction | Rearrangement Reaction |
|---|---|---|
| Solvent | Toluene/methanol | Sulfuric acid (20–60%) |
| Catalyst/Agent | Zinc | None (acid-driven) |
| Temperature | 65°C | -5°C to +50°C |
| Yield | 99.8% | 89–95% (after isolation) |
| Critical Factor | Zinc purity | Acid concentration |
Industrial-Scale Process Improvements
Patented methods highlight innovations to enhance efficiency:
-
Zinc Recovery : Filtration of ZnO and unreacted zinc after reduction achieves >95% metal recovery .
-
Solvent Recycling : Toluene is reused after aqueous washing, reducing waste .
-
pH Control : Adjusting rearrangement solutions to pH 0–2 before isolation minimizes product loss (<2%) .
This compound’s synthesis exemplifies precision in balancing electron-withdrawing and nucleophilic groups for controlled reactivity. Industrial processes prioritize yield optimization through rigorous pH management and solvent selection, making it a benchmark for fluorinated diamine production.
Scientific Research Applications
Scientific Research Applications
DABTF has been explored for its potential applications in various scientific fields:
Materials Science
DABTF is utilized in the synthesis of advanced materials, particularly in the development of polyimides with enhanced thermal stability and gas separation properties. These materials are valuable in aerospace and electronic applications due to their low dielectric constants and high mechanical strength .
| Material Type | Properties | Applications |
|---|---|---|
| Polyimides | High thermal stability, low dielectric constant | Aerospace, electronics |
| Coatings | Enhanced chemical resistance | Protective coatings |
Organic Synthesis
DABTF serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for versatile reactions, including:
- Nucleophilic aromatic substitutions
- Formation of other biphenyl derivatives
These reactions make DABTF a valuable building block in organic chemistry for creating diverse compounds.
Biological Research
Research indicates that derivatives of DABTF exhibit potential biological activities. Interaction studies focus on understanding its toxicity and therapeutic efficacy, which could lead to the development of new pharmaceuticals.
Pharmaceutical Applications
The compound's unique electronic properties suggest possible applications in drug design. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry .
Case Study 1: Development of Polyimide Membranes
A study demonstrated the use of DABTF-derived polyimides for gas separation applications. The membranes exhibited superior selectivity and permeability compared to traditional materials, indicating their potential for industrial gas separation processes.
Case Study 2: Synthesis of Novel Anticancer Agents
Research has explored the synthesis of anticancer agents based on DABTF derivatives. Preliminary results showed promising activity against specific cancer cell lines, warranting further investigation into their mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 3,3’-Diamino-5,5’-bis(trifluoromethyl)biphenyl involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
3,3'-Dinitro-5,5'-bis(trifluoromethyl)biphenyl (CAS 194344-28-0)
This derivative replaces the amino groups with nitro (-NO₂) groups, significantly altering its reactivity and application. The nitro groups enhance electron-withdrawing effects, making it a candidate for explosive precursors or high-energy materials. In contrast, the amino groups in the target compound enable polymerization with dianhydrides, highlighting divergent functional roles despite structural similarity .
3,3'-Diamino-5,5'-bis(1H-1,2,4-triazole)
This compound features triazole rings instead of trifluoromethyl groups. It serves as a precursor for energetic materials, such as nitrimino and azido derivatives (e.g., NNBT and AzNBT), which exhibit high detonation velocities (>9,000 m/s) and thermal decomposition temperatures (>200°C). The trifluoromethyl groups in the target compound, however, prioritize hydrophobicity and electronic stabilization for polymer applications rather than energetic performance .
Fluorinated Analogues
3,3'-Diamino-6,6'-bis(trifluoromethoxy)biphenyl
Replacing -CF₃ with trifluoromethoxy (-OCF₃) groups increases steric bulk and alters electronic effects. Polyimides from this monomer show higher solubility in polar solvents but comparable thermal expansion coefficients to the target compound. Both derivatives share low dielectric constants (~2.5–3.0), but -OCF₃ may enhance oxidative stability in harsh environments .
4,4'-Bis(trifluoromethyl)[1,1'-biphenyl]-diamine
The 4,4'-substitution pattern eliminates the crankshaft geometry, resulting in polyimides with lower thermal expansion coefficients (10–15 ppm/°C) but higher rigidity. This contrasts with the 3,3'-isomer’s higher elongation at break (~15–20%), favoring flexible coatings .
Non-Fluorinated Analogues
3,3'-Diaminobiphenyl
Lacking fluorinated substituents, this compound produces polyimides with higher dielectric constants (~3.5–4.0) and greater water absorption. The absence of -CF₃ groups reduces hydrolytic stability, limiting its use in moisture-sensitive applications .
2,2′-Diamino-5,5′-dinitro-[3,3′-bi(1,2,4-triazole)]
A high-energy-density material with nitro and triazole groups, this compound has a detonation pressure of ~35 GPa and velocity of ~9,200 m/s. Its sensitivity to impact and friction contrasts sharply with the inert nature of the target compound, which is non-explosive and thermally stable up to 300°C .
Comparative Data Table
| Compound Name | Molecular Weight | Key Substituents | Primary Application | Thermal Stability (°C) | Detonation Velocity (m/s) | Dielectric Constant |
|---|---|---|---|---|---|---|
| 3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl | 376.3 | -NH₂, -CF₃ | Polyimide synthesis | >300 | N/A | 2.5–3.0 |
| 3,3'-Dinitro-5,5'-bis(trifluoromethyl)biphenyl | 452.2 | -NO₂, -CF₃ | Energetic materials | 200–250 | ~8,500 | N/A |
| 3,3'-Diamino-5,5'-bis(1H-1,2,4-triazole) | 248.2 | -NH₂, triazole | High-energy materials | 220–250 | 9,200 | N/A |
| 3,3'-Diamino-6,6'-bis(trifluoromethoxy)biphenyl | 408.3 | -NH₂, -OCF₃ | Specialty polymers | >300 | N/A | 2.7–3.2 |
| 2,2′-Diamino-5,5′-dinitro-[3,3′-bi(1,2,4-triazole)] | 336.2 | -NH₂, -NO₂, triazole | Explosives | 180–200 | 9,200 | N/A |
Key Research Findings
- Polymer Performance: The crankshaft structure of this compound improves polymer flexibility but sacrifices dimensional stability compared to 4,4'-isomers. This trade-off limits its use in microelectronics but benefits membrane and fiber applications .
- Fluorination Benefits: Trifluoromethyl groups reduce dielectric constants and water absorption, making the compound superior to non-fluorinated diamines in high-frequency electronics .
Biological Activity
3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl is a compound of significant interest due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups is known to enhance lipophilicity and influence the biological interactions of compounds. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H10F6N2
- Molecular Weight : 308.23 g/mol
- Structure : The compound consists of two amino groups and two trifluoromethyl groups attached to a biphenyl structure.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Studies have indicated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For example, derivatives similar to this compound have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 3.13 μg/mL .
-
Anticancer Properties
- Research has demonstrated that trifluoromethyl-substituted biphenyl derivatives possess anticancer activity. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells . The inhibition rates for some derivatives reached up to 64% at concentrations around 5 μg/mL.
-
Enzyme Inhibition
- Compounds containing trifluoromethyl groups have been noted for their ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making such compounds significant in drug design .
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis and antimicrobial evaluation of biphenyl derivatives found that this compound exhibited potent antibacterial activity against Gram-positive bacteria. The compound's MIC was determined to be comparable to established antibiotics like ciprofloxacin .
Case Study 2: Anticancer Activity
In a comparative analysis of various trifluoromethyl-substituted compounds, it was found that those similar to this compound showed moderate anticancer effects against several cell lines. Notably, the compound demonstrated an IC50 value of approximately 5 μg/mL against PC3 cells .
Table 1: Antimicrobial Activity of Trifluoromethyl Compounds
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 3.13 | MRSA |
| Dimethyl biphenyl-3,5-dicarboxylate | 6.25 | Enterococcus faecalis |
| Trifluoromethyl biphenyl-4-carboxylic acid | 4.00 | Acinetobacter baumannii |
Table 2: Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line | Inhibition Rate (%) at 5 μg/mL |
|---|---|---|
| This compound | PC3 | 64.20 |
| Doxorubicin | PC3 | Control |
| Trifluoromethyl pyrimidine derivative | K562 | 37.80 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
